Ursolic acid (3β-3-hydroxy-urs-12-en-28-oic-acid) is a natural pentacyclic triterpenoid compound widely distributed in various plant species. [] It is commonly found in fruits, leaves, and other parts of plants like apples, basil, bilberries, cranberries, elder flower, peppermint, rosemary, lavender, oregano, thyme, hawthorn, and prunes. [] Ursolic acid is classified as a triterpenoid, belonging to the lupane family. [, ] It has garnered significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. [, , , ]
Ursolic acid belongs to the class of compounds known as triterpenes, which are characterized by their complex structure derived from the isoprene units. It is specifically classified as a pentacyclic triterpene due to its five-ring structure. The chemical formula of ursolic acid is C30H48O3, and it is recognized for its structural similarity to other bioactive compounds .
The synthesis of ursolic acid can be accomplished through several methods, primarily focusing on extraction from natural sources or chemical modification of existing compounds. Recent studies have introduced sustainable synthetic routes that utilize green chemistry principles.
The molecular structure of ursolic acid features a complex arrangement of carbon rings and functional groups:
Ursolic acid participates in various chemical reactions that modify its structure and enhance its bioactivity:
Ursolic acid exerts its biological effects through several mechanisms:
Molecular docking studies have demonstrated that ursolic acid can interact with various protein targets involved in cancer progression, suggesting potential pathways for therapeutic intervention .
Ursolic acid exhibits distinct physical and chemical properties:
These properties influence its formulation in pharmaceutical applications, necessitating modifications to enhance solubility and bioavailability .
Ursolic acid has a wide range of scientific applications:
Recent studies have also explored the synthesis of novel derivatives with enhanced bioactivity, paving the way for future research into their therapeutic potential .
Ursolic acid (UA) exerts multi-targeted anti-cancer effects by modulating critical signaling cascades. In breast cancer (MCF-7) cells, UA (IC₅₀ = 20 µM) suppresses proliferation by inhibiting phosphorylation of Polo-like kinase 1 (PLK1), a regulator of cell cycle progression, and downregulates the RAF/ERK and IKK/NF-κB pathways, reducing tumor survival signals [7]. Molecular docking studies confirm UA's strong binding affinity for BRAF (PDB: 5CSW), IKKβ (PDB: 4KIK), and PLK1 (PDB: 3RQ7), enabling direct kinase inhibition [7]. UA also suppresses hypoxia-inducible factor 1-alpha (HIF-1α) in tumor microenvironments, impeding angiogenesis and metastasis [2]. Semi-synthetic derivatives like FZU3010 (with a nitrogenous heterocycle at C-28) enhance water solubility and pro-apoptotic activity in triple-negative breast cancer cells (SUM149PT, HCC1937) [2].
Table 1: Key Anti-Cancer Signaling Pathways Modulated by Ursolic Acid
Pathway | Molecular Targets | Biological Outcome |
---|---|---|
RAF/ERK | ↓ p-BRAF, ↓ p-ERK1/2 | Reduced cell proliferation |
IKK/NF-κB | ↓ p-IKKβ, ↓ p-NF-κB p65 | Suppressed inflammation & survival signals |
PLK1 Signaling | ↓ Phospho-PLK1 | G0/G1 cell cycle arrest |
HIF-1α | ↓ HIF-1α transcription | Inhibited angiogenesis |
Table 2: Anti-Cancer Derivatives of Ursolic Acid
Derivative | Modification Site | Enhanced Activity |
---|---|---|
FZU3010 | C-28 | Apoptosis induction in TNBC cells |
UA232 | C-3 & C-28 | ER stress-mediated apoptosis in lung cancer |
Compound 11b | Oxidazole moiety | HIF-1α inhibition & G1 phase arrest |
Aminoguanidine-UA | C-28 | HIF-1α transcriptional suppression |
UA combats obesity and insulin resistance through adipose tissue browning and skeletal muscle metabolism enhancement. In high-fat diet (HFD)-induced obese mice, UA (100 mg/kg/day) reduced visceral fat by 28–53% and increased uncoupling protein 1 (UCP1) expression in white adipose tissue, stimulating thermogenesis [1] [4]. UA activates AMP-activated protein kinase (AMPK) in skeletal muscle, elevating free fatty acid uptake and β-oxidation via uncoupling protein 3 (UCP3) upregulation [9]. This pathway lowers intramuscular triglycerides and serum free fatty acids, ameliorating insulin resistance [9].
Gut microbiota remodeling is another key mechanism: UA increases the Firmicutes/Bacteroidetes ratio and enriches beneficial genera like Lactobacillus (by 1.8-fold), Bacteroides (1.5-fold), and Akkermansia (2.1-fold) in HFD-fed mice [4]. This shift correlates with improved amino acid metabolism and reduced hepatic steatosis. UA also enhances irisin secretion, a myokine that promotes white adipose tissue beiging and glucose disposal [3] [4].
Table 3: Molecular Targets of Ursolic Acid in Obesity/Diabetes
Target Tissue | Key Molecular Effects | Metabolic Outcome |
---|---|---|
Adipose Tissue | ↑ UCP1, ↑ PGC-1α, ↑ irisin | White fat browning & thermogenesis |
Skeletal Muscle | ↑ AMPK phosphorylation, ↑ UCP3, ↑ fatty acid oxidation | Enhanced energy expenditure |
Gut Microbiome | ↑ Akkermansia, ↑ Lactobacillus; ↓ F/B ratio | Improved amino acid metabolism |
Liver | ↓ SREBP-1c, ↓ ACC; ↑ PPARα | Reduced hepatic steatosis |
UA mitigates neuronal damage via Nrf2 pathway activation and microglial pyroptosis suppression. In murine cerebral ischemia models, UA (5–10 mg/kg) reduced infarct volume by ~40% by enhancing nuclear factor erythroid 2-related factor 2 (Nrf2) translocation, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1) [5]. This effect lowered lipid peroxidation and reactive oxygen species (ROS) in ischemic neurons [5].
In ischemia-reperfusion injury, UA inhibits NF-κB/NLRP3 inflammasome activation, reducing caspase-1-dependent cleavage of gasdermin D (GSDMD) and subsequent release of pro-inflammatory cytokines (IL-1β, IL-18) [8]. UA-treated microglia (BV-2 cells) exposed to oxygen-glucose deprivation showed >50% reduction in NLRP3 and GSDMD expression, confirming suppressed pyroptosis [8]. These mechanisms protect against cognitive deficits in stroke models and are relevant for Alzheimer’s and Parkinson’s diseases, where neuroinflammation and oxidative stress are central pathologies [5] [10].
Table 4: Neuroprotective Mechanisms of Ursolic Acid
Disease Model | Target Pathway | Observed Effects |
---|---|---|
Cerebral Ischemia | Nrf2/HO-1 activation | ↓ Infarct size, ↓ ROS, ↑ antioxidant defense |
Ischemia-Reperfusion | NF-κB/NLRP3 inhibition | ↓ Caspase-1, ↓ IL-1β, ↓ microglial pyroptosis |
Neurodegeneration | TLR4/NF-κB suppression | ↓ TNF-α, ↓ COX-2, ↓ neuronal apoptosis |
UA attenuates atherosclerosis and cardiac fibrosis through anti-inflammatory and cholesterol-modulating actions. In LDL receptor-deficient (LDLR−/−) mice, UA supplementation (0.5% diet) reduced aortic plaque formation by 19–53% by inhibiting monocyte chemotaxis via preservation of MAPK phosphatase 1 (MKP-1) [6]. This prevents p38 MAPK-driven overexpression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells [6].
UA also enhances macrophage autophagy, promoting cholesterol efflux via ATP-binding cassette transporter A1 (ABCA1) and reducing foam cell formation [6]. In cardiac fibroblasts, UA blocks TGF-β/Smad3 signaling, suppressing collagen deposition and fibrosis [3]. Additionally, UA upregulates endothelial nitric oxide synthase (eNOS) and cystathionine-γ-lyase (CSE), augmenting vasodilatory hydrogen sulfide (H₂S) and nitric oxide (NO) production [6].
Table 5: Cardioprotective Effects of Ursolic Acid
Cardiovascular Pathophysiology | UA’s Action | Functional Outcome |
---|---|---|
Atherosclerosis | ↓ MCP-1, ↓ VCAM-1, ↑ macrophage autophagy | Reduced plaque formation |
Cardiac Fibrosis | ↓ TGF-β, ↓ Smad3 phosphorylation | Suppressed collagen deposition |
Endothelial Dysfunction | ↑ eNOS, ↑ CSE, ↑ NO/H₂S production | Improved vasodilation & blood flow |
Aneurysm Progression | ↓ MMP-2, ↓ MMP-9 | Stabilized vascular structure |
UA alleviates non-alcoholic fatty liver disease (NAFLD) by modulating lipid metabolism genes and gut-liver axis crosstalk. In HFD-fed mice, UA (100 mg/kg/day) reduced hepatic triglycerides by ~35% and suppressed sterol regulatory element-binding protein 1c (SREBP-1c) and acetyl-CoA carboxylase (ACC), key lipogenic regulators [4] [9]. Concurrently, UA upregulated peroxisome proliferator-activated receptor alpha (PPARα), enhancing fatty acid β-oxidation [9].
UA’s prebiotic-like effects reshape gut microbiota, increasing Akkermansia muciniphila abundance, which correlates with improved intestinal barrier integrity and reduced endotoxin (LPS) translocation to the liver [4]. This attenuates hepatic inflammation by inhibiting Kupffer cell activation and Toll-like receptor 4 (TLR4)/NF-κB signaling [3]. In models of hepatic fibrosis, UA downregulates tissue inhibitor of metalloproteinase 1 (TIMP-1) and α-smooth muscle actin (α-SMA), suppressing stellate cell activation [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9